Antifungal Potency of Cyclopropyl-Thiazole Scaffolds Compared to Nystatin
In a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles, compounds bearing the cyclopropyl fragment exhibited MIC values against Candida spp. (ATCC strains) ranging from 0.015 to 7.81 µg/mL, comparable to or exceeding the potency of the clinical reference nystatin [1]. This activity level is substantially higher than that reported for analogous thiazole‑4‑carboxylic acid derivatives lacking the cyclopropyl substituent, which typically show MIC values >32 µg/mL in similar assays [1]. The data indicate that the cyclopropyl group is a critical potency determinant in this chemotype.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | Cyclopropyl-containing thiazoles: MIC 0.015–7.81 µg/mL against Candida spp. ATCC [1] |
| Comparator Or Baseline | Nystatin (positive control): MIC range comparable to or higher than the test compounds; des-cyclopropyl thiazole‑4‑carboxylic acid analogs: MIC >32 µg/mL [1] |
| Quantified Difference | Up to >2000‑fold improvement in MIC over des‑cyclopropyl analogs |
| Conditions | Broth microdilution assay, Candida spp. ATCC strains, 24–48 h incubation |
Why This Matters
Procurement of the cyclopropyl‑bearing scaffold directly supports the development of antifungal leads with potency that rivals or surpasses nystatin, which is not achievable with the corresponding des‑cyclopropyl thiazole‑4‑carboxylic acid building blocks.
- [1] Łączkowski KZ, Konklewska N, Biernasiuk A, et al. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Med Chem Res. 2018;27:2125-2140. DOI: 10.1007/s00044-018-2221-x. View Source
